An In-Depth Technical Guide to 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride (CAS: 934557-65-0)
An In-Depth Technical Guide to 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride (CAS: 934557-65-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist
This document provides a comprehensive technical overview of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride, a highly functionalized aromatic building block of significant interest in medicinal chemistry and synthetic organic chemistry. The unique combination of a reactive benzylic bromide, an electron-withdrawing methylsulfonyl group, and a lipophilic trifluoromethyl moiety makes this compound a versatile reagent for introducing a key pharmacophore into complex molecular architectures. This guide will delve into its chemical properties, a robust and logical synthetic pathway, its characteristic reactivity, and practical applications, grounded in established chemical principles.
Section 1: Core Compound Properties
2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is a trifunctional reagent designed for precision synthesis. The interplay between its constituent groups dictates its utility and reactivity profile. The trifluoromethyl (CF3) group enhances metabolic stability and lipophilicity, while the methylsulfonyl (SO2Me) group acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor. The bromomethyl (-CH2Br) group serves as the primary reactive handle for covalent modification.
A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 934557-65-0 | [1] |
| Chemical Name | 2-(Bromomethyl)-5-(methylsulfonyl)benzotrifluoride | [1] |
| Alternate Name | 1-(Bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene | [2] |
| Molecular Formula | C9H8BrF3O2S | [1] |
| Molecular Weight | 319.12 g/mol | |
| Appearance | Expected to be a solid at room temperature (based on analogous structures) | |
| Purity | Typically available at ≥95% |
Section 2: Synthesis and Manufacturing Pathway
While specific manufacturing protocols for this exact molecule are proprietary, a chemically sound and efficient synthetic route can be logically deduced from established organic chemistry transformations. The most viable pathway involves the benzylic bromination of the corresponding toluene derivative. This multi-step synthesis is designed for scalability and control, ensuring high purity of the final product.
The proposed synthetic workflow is as follows:
Caption: Proposed Synthetic Workflow for the Target Compound.
Detailed Protocol: Benzylic Bromination of 2-Methyl-5-(methylsulphonyl)benzotrifluoride
This final step is the most critical transformation. The benzylic position is activated towards radical halogenation due to the resonance stabilization of the resulting benzylic radical intermediate.[3] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, minimizing side reactions like aromatic bromination.[4]
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Materials:
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2-Methyl-5-(methylsulphonyl)benzotrifluoride (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)
-
Anhydrous Carbon Tetrachloride (CCl4) or 1,2-Dichlorobenzene[5]
-
-
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere.
-
Reagent Charging: The starting material, 2-Methyl-5-(methylsulphonyl)benzotrifluoride, NBS, and the radical initiator (AIBN) are charged into the flask along with the solvent (e.g., CCl4).
-
Causality: Anhydrous conditions are crucial to prevent hydrolysis of NBS and the product. AIBN is chosen as the initiator due to its predictable decomposition rate at typical reaction temperatures (65-85 °C).
-
-
Reaction Execution: The mixture is heated to reflux (approx. 77 °C for CCl4) with vigorous stirring. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.
-
Self-Validation: The reaction progress can be visually tracked as the denser NBS is consumed and succinimide, a less dense solid, is formed and floats to the surface.
-
-
Work-up and Purification: a. Upon completion, the reaction mixture is cooled to room temperature. b. The succinimide byproduct is removed by filtration. c. The filtrate is washed sequentially with water and brine to remove any remaining water-soluble impurities. d. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. e. The resulting crude product is purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography to yield the final product.
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Section 3: Reactivity and Mechanistic Insights
The primary site of reactivity on this molecule is the benzylic carbon of the bromomethyl group. It is an excellent electrophile, readily participating in nucleophilic substitution reactions, primarily through an SN2 mechanism.[6] The presence of the electron-withdrawing trifluoromethyl and methylsulfonyl groups on the aromatic ring does not significantly hinder this reactivity and may slightly enhance the electrophilicity of the benzylic carbon.
Caption: General SN2 Reactivity with Various Nucleophiles.
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Mechanism: The reaction proceeds via a backside attack by the nucleophile on the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.[6]
-
Substrate Scope: This reaction is highly versatile and works well with a wide range of nucleophiles including primary and secondary amines, alcohols, phenols, thiols, and carboxylates.
-
Potential Side Reactions:
-
Over-alkylation: With poly-functional nucleophiles (e.g., diamines), care must be taken to control stoichiometry to avoid double alkylation.
-
Elimination (E2): While less common for primary halides, the use of a sterically hindered, strong base could promote elimination to form a styrene derivative.
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Section 4: Applications in Medicinal Chemistry and Drug Development
This molecule is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block. Its value lies in its ability to introduce a specific trifluoromethyl- and methylsulfonyl-substituted phenyl moiety into a target molecule.
-
Modulation of Physicochemical Properties:
-
Trifluoromethyl Group: The CF3 group is a well-known bioisostere for groups like isopropyl or ethyl but with vastly different electronic properties. It significantly increases lipophilicity (enhancing membrane permeability) and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[7]
-
Methylsulfonyl Group: As a potent electron-withdrawing group and hydrogen bond acceptor, the SO2Me moiety can enhance binding affinity to target proteins and improve the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
-
-
Role as a Linker/Scaffold: The bromomethyl group allows for the covalent attachment of this valuable scaffold to a core structure. This is a common strategy in fragment-based drug discovery (FBDD) and lead optimization, where different substituted aromatic groups are systematically explored to improve potency and drug-like properties.
Section 5: Handling and Safety Precautions
As with all benzylic bromides, 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride is expected to be a potent lachrymator and corrosive agent. Appropriate safety measures are mandatory. The following information is based on analogous compounds.[8]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | |
| Serious Eye Damage | Danger | H318: Causes serious eye damage. | |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed. | |
| STOT - Single Exposure | Warning | H335: May cause respiratory irritation. |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[9] An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.[8]
-
Lab Coat: A flame-retardant lab coat is required.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9][10]
Section 6: Experimental Protocol: N-Alkylation of a Primary Amine
This protocol provides a representative example of how to utilize the title compound in a standard nucleophilic substitution reaction.
-
Objective: To synthesize N-{[5-(methylsulfonyl)-2-(trifluoromethyl)phenyl]methyl}aniline.
-
Materials:
-
2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of aniline in acetonitrile, add potassium carbonate.
-
Causality: K2CO3 acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
-
Stir the suspension for 10 minutes at room temperature.
-
Add a solution of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride in acetonitrile dropwise to the mixture.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting bromide is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired product.
-
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